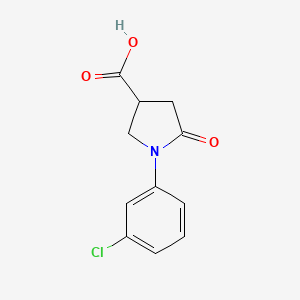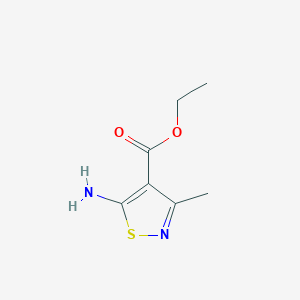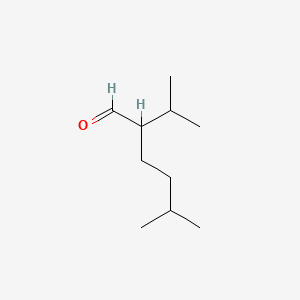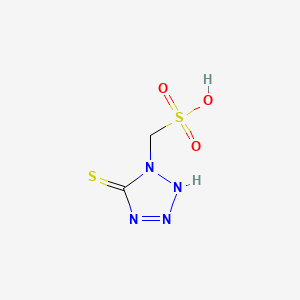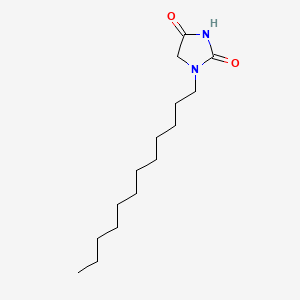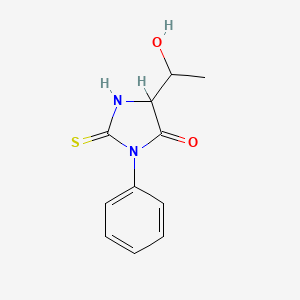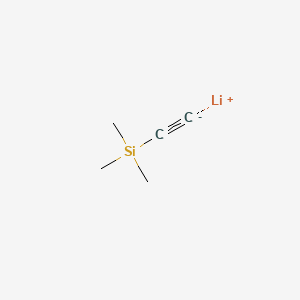
(トリメチルシリル)エチニルリチウム
概要
説明
(Trimethylsilyl)ethynyllithium, also known as lithium (trimethylsilyl)acetylide, is an organolithium compound with the molecular formula C5H9LiSi. This compound is characterized by the presence of a lithium atom bonded to an ethynyl group, which is further substituted with a trimethylsilyl group. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
科学的研究の応用
(Trimethylsilyl)ethynyllithium has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Material Science: Employed in the synthesis of conductive materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Used in the modification of biomolecules for research purposes.
作用機序
Target of Action
The primary target of (Trimethylsilyl)ethynyllithium is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as TMSCC-Li, is an organolithium compound that plays a crucial role in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
(Trimethylsilyl)ethynyllithium interacts with its targets through a process known as transmetalation and nucleophilic displacement reactions . In these reactions, (Trimethylsilyl)ethynyllithium acts as a nucleophile, donating its electron pair to form a bond with an electrophilic carbon . This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biochemical Pathways
The action of (Trimethylsilyl)ethynyllithium affects several biochemical pathways. It is used in the synthesis of propargylic alcohol derivatives by reacting with aldehydes and ketones . It is also used to synthesize α,β-ynones by treating with Weinreb amide or with isoxazolidide . These reactions lead to the formation of complex organic molecules, which can have various downstream effects, including the synthesis of pharmaceuticals and other bioactive compounds .
Pharmacokinetics
It is known that (trimethylsilyl)ethynyllithium is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, its bioavailability would likely be influenced by these factors.
Result of Action
The molecular and cellular effects of (Trimethylsilyl)ethynyllithium’s action are primarily observed in the formation of new organic compounds. For instance, it can react with halotriazines to produce conductive, anisotropic carbon-nitrogen materials . It can also convert γ- and δ-thiolactams to thioiminium salts, which are employed as key intermediates to produce disubstituted pyrrolidines .
Action Environment
The action, efficacy, and stability of (Trimethylsilyl)ethynyllithium are significantly influenced by environmental factors. It is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, it must be handled and stored under dry, inert conditions to prevent unwanted side reactions . Furthermore, the reactions involving (Trimethylsilyl)ethynyllithium are typically carried out at low temperatures (e.g., -78°C) to control side reactions .
準備方法
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)ethynyllithium is typically synthesized by the reaction of trimethylsilylacetylene with an organolithium reagent. The reaction is usually carried out at low temperatures, often below -78°C, to control side reactions and ensure high yield. The general reaction can be represented as follows:
(CH3)3SiC≡CH+RLi→(CH3)3SiC≡CLi+RH
where RLi represents an organolithium reagent such as butyllithium.
Industrial Production Methods: In an industrial setting, the production of (Trimethylsilyl)ethynyllithium follows similar principles but on a larger scale. The reaction is conducted in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The product is often handled and stored in a solution, typically in tetrahydrofuran (THF), to stabilize it and facilitate its use in subsequent reactions.
化学反応の分析
Types of Reactions: (Trimethylsilyl)ethynyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with halogenated hydrocarbons, nitrile compounds, and esters to form the corresponding acetylides.
Transmetalation Reactions: It can participate in transmetalation reactions with other metal halides to form new organometallic compounds.
Addition Reactions: It adds to carbonyl compounds such as aldehydes and ketones to form propargylic alcohols.
Common Reagents and Conditions:
Halogenated Hydrocarbons: Reacts under mild conditions to form acetylides.
Aldehydes and Ketones: Reacts in the presence of THF at low temperatures to form propargylic alcohols.
Metal Halides: Reacts in the presence of a suitable catalyst to undergo transmetalation.
Major Products Formed:
Acetylides: Formed from substitution reactions with halogenated hydrocarbons.
Propargylic Alcohols: Formed from addition reactions with aldehydes and ketones.
Organometallic Compounds: Formed from transmetalation reactions.
類似化合物との比較
Lithium Acetylide: Similar in structure but lacks the stabilizing trimethylsilyl group.
Lithium Phenylacetylide: Contains a phenyl group instead of a trimethylsilyl group.
Lithium (Trimethylsilyl)methylacetylide: Contains an additional methyl group on the acetylide.
Uniqueness: (Trimethylsilyl)ethynyllithium is unique due to the presence of the trimethylsilyl group, which provides stability and enhances its reactivity in various organic synthesis reactions. This makes it a valuable reagent in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
特性
IUPAC Name |
lithium;ethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDOQHLJFOUQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)C#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392412 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-07-1 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (trimethylsilyl)acetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (trimethylsilyl)ethynyllithium react with N-sulfinylimines in the synthesis of propargylamines?
A1: (Trimethylsilyl)ethynyllithium acts as a nucleophile. [] It attacks the electrophilic carbon of the imine bond in N-sulfinylimines. This nucleophilic addition reaction leads to the formation of a new carbon-carbon bond, resulting in the formation of diastereomerically pure N-sulfinyl propargylamines. The reaction proceeds with high stereoselectivity, controlled by the chiral sulfinyl group present in the starting N-sulfinylimine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


